2-(3-Methylthiophen-2-yl)pyridine
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. Their structural diversity and the unique properties imparted by the presence of heteroatoms like nitrogen, sulfur, and oxygen make them indispensable in fields ranging from medicinal chemistry to materials science.
In medicine, heterocyclic scaffolds are found in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The specific arrangement of heteroatoms in the ring can influence a molecule's biological activity, allowing chemists to design and synthesize new drugs with improved efficacy.
Beyond pharmaceuticals, heterocyclic compounds are crucial in the development of advanced materials. They are utilized in the creation of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials with tailored electronic and photophysical properties. Furthermore, they play a vital role as ligands in organometallic chemistry, where they can be used to create catalysts for a wide range of chemical transformations.
Overview of Thiophene (B33073) and Pyridine (B92270) Scaffolds in Molecular Design
The compound 2-(3-Methylthiophen-2-yl)pyridine is composed of two key heterocyclic units: thiophene and pyridine. Both of these scaffolds are of significant interest to chemists and are frequently incorporated into the design of new molecules.
Thiophene , a five-membered ring containing a sulfur atom, is a common building block in medicinal chemistry and materials science. Thiophene derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. In the realm of materials, the electron-rich nature of the thiophene ring makes it a valuable component in the design of organic semiconductors and dyes.
Rationale for Investigating this compound
The combination of the thiophene and pyridine scaffolds in a single molecule, as seen in this compound, presents a compelling case for scientific investigation. The rationale for studying this particular compound is multifaceted and is driven by the potential for synergistic effects arising from the fusion of these two important heterocyclic systems.
The direct linkage of the electron-rich thiophene ring to the electron-deficient pyridine ring creates a "push-pull" electronic system. This arrangement can lead to interesting photophysical properties, such as enhanced fluorescence and two-photon absorption, making such compounds promising candidates for applications in bio-imaging and as materials for organic light-emitting diodes (OLEDs). rsc.org
Furthermore, the presence of both sulfur and nitrogen atoms provides multiple coordination sites for metal ions. This suggests that this compound and its derivatives could serve as versatile ligands for the development of novel catalysts. The specific steric and electronic environment created by the methyl group on the thiophene ring can also influence the catalytic activity and selectivity of the resulting metal complexes.
From a medicinal chemistry perspective, the combination of thiophene and pyridine rings offers the potential for new biological activities. Derivatives of similar thiophene-pyridine structures have been investigated for their potential as anticancer and antimicrobial agents. nih.govekb.eg The unique three-dimensional shape and electronic distribution of this compound may allow it to interact with biological targets in novel ways, opening up avenues for the development of new therapeutic agents.
The synthesis of this compound and its derivatives is often achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient and controlled formation of the carbon-carbon bond between the two heterocyclic rings. researchgate.netnih.gov The accessibility of this synthetic route further encourages the exploration of this compound and its analogues for a variety of applications.
Properties
IUPAC Name |
2-(3-methylthiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-5-7-12-10(8)9-4-2-3-6-11-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWFAJUEIWAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Methylthiophen 2 Yl Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, a complete structural assignment of 2-(3-Methylthiophen-2-yl)pyridine can be achieved. Although specific experimental data for the parent compound is not widely available in the surveyed literature, its NMR characteristics can be reliably predicted by comparison with related structures.
Proton (¹H) NMR
The ¹H NMR spectrum of this compound is expected to feature distinct signals for the protons on both heterocyclic rings and the methyl substituent.
Pyridine (B92270) Protons: The four protons on the pyridine ring are anticipated to resonate in the downfield aromatic region (δ 7.0–8.7 ppm). The H-6 proton, adjacent to the electronegative nitrogen atom, is expected to be the most deshielded. In comparison, the protons of unsubstituted pyridine appear at δ 8.59 (H-2/6), 7.75 (H-4), and 7.38 (H-3/5). In related 2-substituted pyridines like 2-methylpyridine, these signals are found at δ 8.48 (H-6), 7.54 (H-4), 7.12 (H-5), and 7.08 (H-3). hmdb.cachemicalbook.com
Thiophene (B33073) Protons: The two protons on the thiophene ring (H-4' and H-5') should also appear in the aromatic region, generally between δ 6.7–7.5 ppm. For reference, the protons in 2-methylthiophene (B1210033) are observed at δ 7.05 (H-5), 6.88 (H-4), and 6.75 (H-3). chemicalbook.com
Methyl Protons: The singlet for the methyl group protons (CH₃) is expected in the upfield region, likely around δ 2.3 ppm.
Carbon (¹³C) NMR
The ¹³C NMR spectrum will reveal signals for all ten carbon atoms of the structure.
Pyridine Carbons: These carbons are expected in the δ 120–160 ppm range. The carbons at positions 2 and 6 are typically the most deshielded due to their proximity to the nitrogen atom. For pyridine, the shifts are δ 150.0 (C-2/6), 136.0 (C-4), and 123.7 (C-3/5). nist.gov
Thiophene Carbons: The five carbons of the thiophene ring, including the two quaternary carbons (C-2' and C-3'), are predicted to resonate between δ 125–145 ppm.
Methyl Carbon: The methyl carbon signal is expected at a high field, around δ 15–20 ppm. The methyl carbon in 3-methylpyridine, for example, appears at δ 18.6 ppm. spectrabase.com
Spectroscopic data for derivatives such as 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] hmdb.cahmdb.carsc.orgtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester have been used to confirm the presence and characteristics of the thiophene moiety via ¹H NMR. scirp.org
Predicted ¹H and ¹³C NMR Data for this compound (Note: This table contains predicted values based on analogous compounds, as specific experimental data for the title compound was not found in the searched literature.)
| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-3 | ~7.2-7.4 | - |
| H-4 | ~7.7-7.9 | - |
| H-5 | ~7.1-7.3 | - |
| H-6 | ~8.6-8.7 | - |
| H-4' | ~7.0-7.2 | - |
| H-5' | ~7.3-7.5 | - |
| CH₃ | ~2.3 | ~15.5 |
| C-2 | - | ~157.0 |
| C-3 | - | ~121.0 |
| C-4 | - | ~136.5 |
| C-5 | - | ~123.0 |
| C-6 | - | ~149.5 |
| C-2' | - | ~135.0 |
| C-3' | - | ~138.0 |
| C-4' | - | ~129.0 |
| C-5' | - | ~126.0 |
To unambiguously assign all signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal couplings between adjacent protons, such as H-3/H-4, H-4/H-5, and H-5/H-6 on the pyridine ring, and H-4'/H-5' on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton to its directly attached carbon, allowing for the straightforward assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is critical for identifying quaternary carbons and piecing together the molecular skeleton. Key correlations would be expected between the methyl protons and carbons C-3' and C-4' of the thiophene ring, and between the ring protons and carbons two or three bonds away, confirming the connectivity between the pyridine and thiophene rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₀H₉NS, corresponding to a monoisotopic mass of 175.0456 g/mol . epa.gov
High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak ([M]⁺) at m/z 175. The presence of a sulfur atom would be confirmed by an M+2 peak at m/z 177 with a relative intensity of about 4.4%.
Predicted major fragmentation pathways include the loss of a methyl radical (•CH₃) to give a fragment at m/z 160, or cleavage between the rings to produce pyridyl (m/z 78) or methylthiophenyl (m/z 97) cations.
Predicted Major Fragments in the Mass Spectrum of this compound (Note: This table is based on predicted fragmentation patterns.)
| m/z | Proposed Fragment Ion |
| 175 | [C₁₀H₉NS]⁺ (Molecular Ion) |
| 160 | [C₉H₆NS]⁺ (Loss of •CH₃) |
| 148 | [C₉H₈S]⁺ (Loss of HCN) |
| 97 | [C₅H₅S]⁺ (Methylthiophenyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies.
The spectrum of this compound would show:
Aromatic C-H stretching vibrations above 3000 cm⁻¹. niscpr.res.in
Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
C=C and C=N ring stretching bands in the 1650–1400 cm⁻¹ region, which are characteristic of the heterocyclic rings. researchgate.net For the related 2-hydroxy-5-methyl-3-nitro pyridine, a C-CH₃ stretching mode was identified at 1296 cm⁻¹. niscpr.res.in
C-S stretching from the thiophene ring, typically appearing in the fingerprint region (850–600 cm⁻¹).
C-H bending vibrations, with out-of-plane bends below 1000 cm⁻¹ being particularly diagnostic of the ring substitution patterns.
The IR spectrum of the derivative 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] hmdb.cahmdb.carsc.orgtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester was used to confirm its structure. scirp.org
Predicted Characteristic FT-IR Absorption Bands for this compound (Note: This table contains predicted values based on analogous compounds.)
| Wavenumber (cm⁻¹) | Vibration Type | Ring/Group |
| 3100-3000 | C-H Stretch | Pyridine, Thiophene |
| 2980-2850 | C-H Stretch | Methyl |
| 1610-1550 | C=N, C=C Stretch | Pyridine |
| 1550-1400 | C=C Stretch | Thiophene, Pyridine |
| < 900 | C-H Out-of-plane Bend | Pyridine, Thiophene |
| 850-600 | C-S Stretch | Thiophene |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible spectroscopy probes the electronic transitions in conjugated systems. The linked aromatic rings in this compound create a conjugated system that is expected to absorb strongly in the UV region. The spectrum would likely be dominated by intense π→π* transitions at shorter wavelengths and may show a weaker, longer-wavelength n→π* transition associated with the nitrogen lone pair.
While the fluorescence properties of the title compound have not been specifically reported, related thiophene-based pyridine derivatives have been shown to be fluorescent, with potential applications in bio-imaging. nih.gov The emission characteristics would be highly dependent on the rigidity and electronic nature of the molecule in its excited state.
X-ray Crystallography and Supramolecular Interactions
Single-crystal X-ray crystallography offers definitive insight into the three-dimensional structure of a compound in the solid state, revealing precise bond lengths, angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the surveyed literature, the structure of a complex derivative, 9-Methyl-3-thiophen-2-yl-thieno[3,2-e] hmdb.cahmdb.carsc.orgtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester , has been determined. scirp.org This structure provides valuable information on the conformation of the 3-methylthiophen-2-yl group and its role in crystal packing. The analysis revealed a planar ring system and the importance of intermolecular C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions with a separation of 3.424 Å, in stabilizing the supramolecular architecture. scirp.org
For this compound, the pyridine and thiophene rings are expected to be nearly coplanar. The solid-state packing would be directed by non-covalent interactions. The pyridine nitrogen is a strong hydrogen bond acceptor, making C-H···N interactions likely. The flat surfaces of the aromatic rings are also conducive to forming π-π stacking interactions, a common feature in the crystal engineering of such compounds. scirp.orgresearchgate.net These combined forces would create a stable three-dimensional network.
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation
The molecular geometry of this compound is characterized by a pyridine ring linked to a 3-methyl-substituted thiophene ring at the 2-position of both heterocycles. Based on crystallographic data of analogous compounds, both the pyridine and thiophene rings are expected to be largely planar.
For this compound, the methyl group at the 3-position of the thiophene ring may introduce some steric hindrance, potentially favoring a non-coplanar arrangement with the pyridine ring to minimize steric strain. The bond lengths and angles within the pyridine and thiophene rings are expected to conform to standard values for such heterocyclic systems.
Table 1: Representative Crystallographic Data for a Related Thiophene-Pyridine Derivative Data from 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov
| Parameter | Value |
| Pyridine Ring Planarity (max deviation) | 0.015(2) Å |
| Dihedral Angle (Pyridine-Thiophene) | 44.8(5)° / 48.9(6)° |
This table presents data from a related compound to infer the likely structural parameters of this compound.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions, including hydrogen bonding, π-π stacking, and other van der Waals forces. The presence of the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, along with the aromatic π-systems, provides multiple sites for such interactions.
Hydrogen Bonding: While this compound itself lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donors in co-crystallized solvents or if the molecule were functionalized with, for example, amino or hydroxyl groups, C–H···N or O-H/N-H···N hydrogen bonds would be expected. In the crystal structure of N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide, inversion dimers are formed through pairs of N—H···N hydrogen bonds. iucr.org
π-π Stacking: The aromatic nature of both the pyridine and thiophene rings makes π-π stacking interactions a probable and significant contributor to the crystal packing. The centroid-centroid distances for such interactions in related thiophene-pyridine derivatives are typically in the range of 3.7 to 3.9 Å. nih.gov These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional networks. Computational studies on thiophene dimers have shown that dispersion is the major source of attraction in π-stacking, with electrostatic interactions playing a key role in determining the orientation of the molecules. acs.org
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For derivatives of 2-(thiophen-2-yl)pyridine, Hirshfeld analysis has revealed the relative contributions of different types of contacts. nih.gov Typically, H···H contacts account for the largest portion of the surface area, reflecting the prevalence of van der Waals interactions. Significant contributions also arise from C···H/H···C and N···H/H···N contacts, indicative of weak hydrogen bonds. nih.gov In some cases, S···H/H···S and C···C contacts, corresponding to π-π stacking, are also observed. nih.gov
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Thiophene-Pyridine Derivative Data from 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile nih.gov
| Contact Type | Contribution (%) |
| H···H | 46.1 |
| N···H/H···N | 20.4 |
| C···H/H···C | 17.4 |
| C···C | 6.9 |
| N···C/C···N | 3.8 |
| N···N | 2.7 |
| S···C/C···S | 1.5 |
| S···H/H···S | 0.6 |
| S···S | 0.6 |
This table illustrates the typical distribution of intermolecular contacts in a related compound, providing insight into the expected interactions for this compound.
Computational Chemistry and Theoretical Investigations of 2 3 Methylthiophen 2 Yl Pyridine
Density Functional Theory (DFT) Calculations
DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost. It is ideally suited for investigating the properties of organic molecules like 2-(3-Methylthiophen-2-yl)pyridine.
A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, a key feature to investigate would be the dihedral angle between the pyridine (B92270) and thiophene (B33073) rings. This rotation around the C-C single bond connecting the two rings would likely lead to different conformers with varying energies.
The presence of the methyl group at the 3-position of the thiophene ring introduces steric hindrance that would significantly influence the preferred conformation. It would be expected to disfavor a perfectly planar arrangement of the two rings. A detailed conformational analysis would involve rotating the dihedral angle and calculating the energy at each step to map out the potential energy surface. The results would identify the global minimum energy conformation as well as any local minima and the energy barriers between them.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Dihedral Angle (Py-Th) | Relative Energy (kcal/mol) |
| 0° (Planar, syn) | High (Steric Clash) |
| 45° | Intermediate |
| 90° (Perpendicular) | Local Minimum/Maximum |
| 135° | Intermediate |
| 180° (Planar, anti) | High (Steric Clash) |
| Note: This table is illustrative and not based on actual calculated data. |
The electronic structure of a molecule governs its reactivity and photophysical properties. DFT calculations can provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region from which an electron is most easily removed, while the LUMO is the region that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, the distribution of the HOMO and LUMO would likely be spread across both the electron-rich thiophene ring and the electron-deficient pyridine ring.
Table 2: Hypothetical Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
| Ionization Potential | (Value in eV) |
| Electron Affinity | (Value in eV) |
| Note: This table is illustrative and not based on actual calculated data. |
Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can simulate the absorption spectrum and identify the major transition bands. For this compound, the spectrum would likely be characterized by π-π* transitions within the aromatic system. The specific wavelengths and intensities of these absorptions would be highly dependent on the molecule's conformation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP would show regions of negative potential, likely around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. Regions of positive potential would highlight areas susceptible to nucleophilic attack.
Mulliken atomic charge analysis provides a numerical value for the partial charge on each atom in the molecule. This data would quantify the electron distribution, showing the electron-withdrawing nature of the pyridine nitrogen and the influence of the methyl group on the thiophene ring.
Molecular Dynamics Simulations (where applicable for related systems)
While DFT calculations are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solution or a solid state. For systems involving this compound, such as in a polymer or a coordination complex, MD simulations could provide insights into its dynamic behavior, conformational flexibility, and interactions with surrounding molecules. However, no such studies specific to this compound are currently documented.
Structure-Activity Relationship (SAR) Derivations from Computational Models
By systematically modifying the structure of this compound in silico (e.g., changing the position of the methyl group, adding other substituents) and calculating the resulting properties, one could derive Structure-Activity Relationships (SAR). These relationships are crucial in fields like drug discovery and materials science for designing new molecules with desired properties. For instance, a computational SAR study could explore how different substituents on the pyridine or thiophene rings affect the HOMO-LUMO gap or the molecule's dipole moment.
Coordination Chemistry of 2 3 Methylthiophen 2 Yl Pyridine and Its Ligand Analogues
Synthesis of Metal Complexes
The synthesis of metal complexes with 2-(3-Methylthiophen-2-yl)pyridine would likely involve the reaction of the ligand with various transition metal salts (e.g., chlorides, nitrates, perchlorates) in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in isolating crystalline products. Based on studies of analogous 2-(thienyl)pyridine ligands, complexes with metals such as ruthenium, copper, platinum, and iridium could potentially be synthesized. However, no specific synthetic procedures for complexes of this compound have been reported.
The this compound ligand possesses two potential donor atoms: the nitrogen of the pyridine (B92270) ring and the sulfur of the thiophene (B33073) ring. This arrangement suggests the possibility of acting as a bidentate N,S-chelating ligand, forming a stable five-membered ring upon coordination to a metal center.
Furthermore, the concept of hemilability is highly relevant to this class of ligands. Hemilabile ligands contain one strong and one weak donor group. In the case of this compound, the pyridine nitrogen would act as the strong donor, while the thiophene sulfur would be the weaker donor. This could lead to a dynamic equilibrium where the thiophene sulfur can reversibly bind and dissociate from the metal center. This behavior is of significant interest in catalysis, as the vacant coordination site created by the dissociation of the weak donor can facilitate substrate binding and activation. The steric hindrance from the methyl group at the 3-position of the thiophene ring could influence this hemilabile behavior, but experimental evidence is required to confirm this.
Characterization of Coordination Complexes
The characterization of any synthesized metal complexes of this compound would rely heavily on spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N stretching vibrations to higher frequencies. Changes in the C-S stretching frequency of the thiophene ring could indicate coordination of the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in solution-state characterization. Shifts in the resonances of the pyridine and thiophene protons and carbons upon coordination would provide insight into the binding mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
Without experimental data, a table of spectroscopic information cannot be compiled.
Catalytic Applications of 2 3 Methylthiophen 2 Yl Pyridine Based Coordination Complexes
Cross-Coupling Reactions
There is a lack of specific studies reporting the use of 2-(3-Methylthiophen-2-yl)pyridine-based complexes in cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings. The broader class of pyridine-containing ligands is well-established in this domain, often in the form of phosphine-pyridine or imine-pyridine ligands, which effectively stabilize metal centers like palladium and facilitate catalytic cycles. For instance, palladium complexes of iminophosphine ligands derived from 2-amino-3-methylpyridine (B33374) have shown high conversions in Heck and Suzuki reactions. trdizin.gov.trdergipark.org.tr However, direct analogues utilizing this compound are not documented. The synthesis of a palladium(II) complex with a Schiff base ligand derived from 2-formyl-3-methylthiophene and 2-amino-4-methylpyridine (B118599) has been reported, but its catalytic activity was not explored in the study, which focused on palladium-catalyzed hydrolysis of the imine bond. mdpi.com
C-H Activation Catalysis
The field of C-H activation catalysis frequently employs directing groups to achieve site-selectivity, with the pyridine (B92270) moiety being a prominent example. Rhodium(III) and other transition metals are often used in these transformations. nih.govnih.gov For instance, rhodium(III)-catalyzed C-H/O2 dual activation has been achieved for the synthesis of macrocycles using a pyridine directing group. nih.gov However, there are no specific reports in the literature detailing the use of this compound as a directing group or as part of a ligand in C-H activation catalysis. The electronic influence of the methyl-thiophene substituent could potentially modulate the reactivity and selectivity of such reactions, representing an area ripe for exploration.
Olefin Oligomerization, Homopolymerization, and Copolymerization
Late transition metal complexes, particularly those of nickel and palladium, are workhorses in the field of olefin polymerization. The ligand environment around the metal center is crucial in determining the catalytic activity, polymer molecular weight, and microstructure. While numerous pyridine-imine and related nitrogen-based ligands have been successfully employed, there is no available data on the performance of this compound-based complexes in these processes. The steric and electronic properties of this ligand could lead to novel catalyst behavior, potentially influencing chain walking mechanisms and the incorporation of polar monomers. For example, nickel(II) ethylene (B1197577) polymerization catalysts with bulky, electron-withdrawing substituents have shown enhanced activity and produce higher molecular weight polymers. nih.govosti.gov
Other Specialized Catalytic Transformations
Beyond the major areas mentioned above, pyridine-containing complexes are known to catalyze a variety of other reactions. These can include hydrogenation, oxidation, and CO2 utilization. While the catalytic potential of metal complexes with ligands like terpyridine has been reviewed, nih.govnih.gov there are no specific examples of this compound complexes being used in such specialized catalytic transformations. The presence of both a nitrogen and a sulfur donor atom in the ligand could lead to interesting coordination chemistry and potentially unique catalytic activities.
Medicinal Chemistry Research Applications of 2 3 Methylthiophen 2 Yl Pyridine Scaffolds
Design and Synthesis of Bioactive Derivatives
The inherent properties of the thiophene (B33073) and pyridine (B92270) rings, such as their ability to participate in hydrogen bonding and other molecular interactions, make the 2-(3-methylthiophen-2-yl)pyridine scaffold a valuable starting point for drug design. Scientists have employed several strategies to synthesize and modify this core structure to enhance its biological efficacy and target specificity.
Structural Modification Strategies (e.g., Hybrid Compounds, Chalcone (B49325) Derivatives)
A primary strategy in leveraging the this compound scaffold is through the creation of hybrid molecules and chalcone derivatives. This approach combines the core scaffold with other known pharmacophores to produce novel compounds with potentially synergistic or enhanced biological activities.
Hybrid Compounds: Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with a multi-target profile. A notable example is the synthesis of hybrid compounds that merge the 3-methylthiophene (B123197) ring with a pyrrolidine-2,5-dione core, a fragment present in the antiepileptic drug ethosuximide. nih.govnih.gov The synthesis begins with 2-(3-methylthiophen-2-yl)succinic acid, which is then condensed with various aminoalkylmorpholines or other amine-containing linkers to yield a series of hybrid molecules. nih.gov This strategy aims to develop multifunctional ligands that can interact with multiple biological targets involved in complex diseases like epilepsy. nih.gov
Chalcone Derivatives: Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are well-known intermediates for synthesizing various heterocyclic compounds with broad pharmacological properties. nih.govnih.gov Researchers have synthesized chalcone derivatives incorporating the pyridine and thiophene moieties. nih.gov These are typically prepared via a Claisen-Schmidt condensation reaction between an appropriate thiophene carboxaldehyde (like 5-methylthiophen-2-carboxaldehyde) and a substituted acetophenone. nih.gov Further modifications can be made, for instance, by replacing the benzene (B151609) ring with other aromatic systems like furan (B31954) or naphthalene (B1677914) to explore the impact on biological activity. nih.gov
Analog Design for Targeted Biological Pathways
The design of analogs based on the this compound scaffold is often guided by a specific biological target or pathway implicated in a disease. Structure-based drug design and the creation of multi-target-directed ligands are common approaches.
For instance, in the pursuit of new anticonvulsant agents, analogs have been designed to target multiple mechanisms of action simultaneously. nih.gov By combining the 3-methylthiophene fragment, known to be important for blood-brain barrier penetration from the drug tiagabine, with the pyrrolidine-2,5-dione core from ethosuximide, researchers aimed to create hybrid compounds that could modulate both GABAergic pathways and ion channels. nih.govnih.gov
In oncology, derivatives have been designed as potential multi-target anticancer agents. nih.govresearchgate.net A series of 3-(thiophen-2-ylthio)pyridine derivatives were initially designed as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a key target in cancer therapy. nih.govresearchgate.net Although they showed potent anticancer activity, further investigation revealed they acted on multiple kinases, demonstrating the potential of this scaffold to yield multi-target kinase inhibitors. nih.govresearchgate.net Other analogs, such as 2-(thiophen-2-yl)-1,3,5-triazine derivatives, have been specifically designed as dual inhibitors of PI3Kα and mTOR, two crucial kinases in cancer cell growth and survival pathways. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying different parts of the this compound scaffold and evaluating the resulting biological activity, researchers can identify key structural features required for therapeutic efficacy.
Inhibition of Enzyme Systems
The this compound scaffold has proven to be a fertile ground for developing potent enzyme inhibitors, particularly targeting kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
SAR studies on 3-(thiophen-2-ylthio)pyridine derivatives revealed that while they were not potent IGF-1R inhibitors as initially designed, they exhibited significant inhibitory activity against a range of other kinases, including Fibroblast Growth Factor Receptors (FGFR2, FGFR3), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK). nih.govresearchgate.net For example, one potent derivative (compound 22) showed IC50 values ranging from 2.14 to 12.20 μM against these kinases. nih.gov Similarly, thieno[2,3-b]pyridine (B153569) analogues have been developed as inhibitors of eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM. nih.gov SAR studies indicated that a ring fusion adjacent to the nitrogen on the thienopyridine core was critical for this activity. nih.gov Other research has identified 2-amino-pyridine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), with one compound demonstrating an IC50 of 46 nM. nih.gov
| Compound Series | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 3-(Thiophen-2-ylthio)pyridine derivative | FGFR2 | 2.14 µM | nih.gov |
| 3-(Thiophen-2-ylthio)pyridine derivative | FGFR3 | 3.87 µM | nih.gov |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | PI3Kα | 525 nM | nih.gov |
| 2-(Thiophen-2-yl)-1,3,5-triazine derivative | mTOR | 48 nM | nih.gov |
| 2-Amino-pyridine derivative | CDK8 | 46 nM | nih.gov |
| Thieno[2,3-b]pyridine analogue | eEF2-K | 170 nM | nih.gov |
Antimicrobial Activity Studies
Derivatives of the thiophene-pyridine scaffold have demonstrated significant potential as antimicrobial agents. SAR studies have helped to elucidate the structural requirements for activity against various bacterial and fungal pathogens.
For example, a series of thieno[2,3-d]pyrimidinediones, which can be considered fused pyridine derivatives, were tested against a panel of bacteria. nih.gov Two compounds showed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the 2–16 µg/mL range. nih.gov The SAR analysis suggested that flexibility in a side chain was necessary for the compound to adopt a biologically active conformation. nih.gov In another study, 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, with some compounds exhibiting MIC values comparable to the drug linezolid. nih.gov These compounds also showed promising activity against biofilm formation. nih.gov
| Compound Series | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione | MRSA | 2–16 | nih.gov |
| Thieno[2,3-d]pyrimidinedione | VRE | 2–8 | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative | S. aureus (ATCC29213) | 2 | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative | S. pneumoniae (ATCC49619) | 1 | nih.gov |
| Benzothiazole-2-thione derivative | S. aureus | 4 | medipol.edu.tr |
| Benzothiazole-2-thione derivative | C. albicans | 4 | medipol.edu.tr |
Analgesic and Anticonvulsant Activity Studies
The this compound scaffold has been particularly fruitful in the development of agents targeting the central nervous system, with many derivatives showing significant analgesic and anticonvulsant properties.
A series of hybrid compounds derived from 2-(3-methylthiophen-2-yl)succinic acid and various amines were evaluated for their anticonvulsant activity in established animal models of epilepsy. nih.gov The most promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated potent, broad-spectrum anticonvulsant activity. nih.gov It was highly effective in the maximal electroshock (MES) test and the 6 Hz psychomotor seizure test, with median effective dose (ED50) values significantly lower than those of the reference drugs valproic acid and ethosuximide. nih.gov SAR studies indicated that the nature of the amine substituent on the pyrrolidine-2,5-dione ring was critical for activity. In vitro studies suggested that the mechanism of action for the most active compounds involved a balanced inhibition of voltage-gated sodium and calcium channels. nih.gov Some of these compounds also exhibited significant antinociceptive (analgesic) activity in the hot plate and writhing tests. nih.govnih.gov
| Compound | MES Test ED50 (mg/kg) | 6 Hz Test ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound 4* | 62.14 | 75.59 | nih.gov |
| Valproic Acid (Reference) | 252.7 | 130.6 | nih.gov |
| Ethosuximide (Reference) | >300 | 221.7 | nih.gov |
*Compound 4: 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride
Antioxidant and Anti-inflammatory Properties
While direct studies on the antioxidant and anti-inflammatory properties of this compound are not extensively documented, research on structurally related thienylpyridine and pyridine-thiophene hybrid molecules indicates that this scaffold is a promising candidate for the development of agents with these activities. The inherent properties of both pyridine and thiophene moieties are known to contribute to a wide range of biological effects. nih.gov
Antioxidant Activity of Related Compounds:
The antioxidant potential of compounds is often evaluated by their ability to scavenge free radicals. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, are commonly employed for this purpose. For instance, studies on various thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated their capacity to act as antioxidants. nih.gov The antioxidant activity is attributed to their ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it.
Research on aminodiarylamines within the thieno[3,2-b]pyridine (B153574) series has also highlighted significant antioxidant performance. These compounds have shown potent radical scavenging activity and the ability to inhibit lipid peroxidation. researchgate.net The electronic nature of the fused ring system, coupled with the presence of specific substituents, plays a crucial role in modulating this activity.
Table 1: Antioxidant Activity of Selected Thiazolo[4,5-b]pyridine Derivatives
| Compound | Test Method | Activity |
|---|---|---|
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Significant antioxidant activity observed. nih.gov |
This table is illustrative and based on data for related compound classes.
Anti-inflammatory Potential of Related Scaffolds:
The anti-inflammatory potential of the thienylpyridine scaffold is suggested by studies on related molecules. For example, derivatives of 2-[(phenylthio)methyl]pyridine have been shown to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune complex-mediated inflammation. nih.gov These compounds were found to significantly reduce exudate volume and white blood cell accumulation, indicating a potent anti-inflammatory effect. nih.gov
Furthermore, a series of novel 2-pyridyl-2-thiobenzothiazole compounds were investigated for their anti-inflammatory properties. One of the derivatives, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, exhibited more potent anti-inflammatory activity than the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. chimicatechnoacta.ru The study of new derivatives of condensed 3-aminothieno[2,3-b]pyridines has also identified compounds with strong anti-inflammatory activity, in some cases surpassing that of reference drugs like nimesulide (B1678887) and acetylsalicylic acid. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Model/Assay | Key Findings |
|---|---|---|
| 2-[(Phenylthio)methyl]pyridine derivatives | Rat dermal reverse passive Arthus reaction (RPAR) | Inhibition of dermal RPAR, reduced exudate volume and white blood cell accumulation. nih.gov |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro anti-inflammatory assays | 1.34 times more active than indomethacin. chimicatechnoacta.ru |
This table is illustrative and based on data for related compound classes.
These findings collectively suggest that the this compound core structure is a viable starting point for the development of novel antioxidant and anti-inflammatory agents. Further research involving the synthesis and biological evaluation of a focused library of these compounds is warranted to explore this potential fully.
Computational Approaches in Drug Discovery (e.g., Molecular Docking)
Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting the binding interactions between a small molecule and a biological target. For scaffolds like this compound, these approaches provide valuable insights into potential mechanisms of action and guide the design of more potent and selective inhibitors.
Molecular docking studies on related thienopyrimidine and thiazolyl-pyridine hybrids have been instrumental in identifying and optimizing lead compounds for various therapeutic targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.
For example, in the development of focal adhesion kinase (FAK) inhibitors, molecular docking was used to design a series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives. nih.gov Docking simulations predicted that these compounds would mimic the bioactive conformation of known kinase inhibitors, and subsequent biological evaluation confirmed that several derivatives were potent FAK inhibitors. nih.gov One of the optimized compounds demonstrated an IC50 value of 28.2 nM against the FAK enzyme. nih.gov
Similarly, molecular docking has been employed to investigate the anticancer potential of thiophenyl thiazolyl-pyridine hybrids by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com The docking studies revealed key interactions between the compounds and the active site of EGFR, which correlated with their observed in vitro anticancer activity against lung cancer cell lines. mdpi.com
Table 3: Examples of Molecular Docking Studies on Related Scaffolds
| Compound Class | Target Protein | Key Findings from Docking |
|---|---|---|
| 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives | Focal Adhesion Kinase (FAK) | Mimicked the bioactive conformation of known kinase inhibitors, leading to potent FAK inhibition (IC50 = 28.2 nM for the lead compound). nih.gov |
| Thiophenyl thiazolyl-pyridine hybrids | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Strong binding interactions with the EGFR active site, correlating with potent anticancer activity against lung carcinoma. mdpi.com |
This table is illustrative and based on data for related compound classes.
These computational studies not only help in understanding the structure-activity relationships (SAR) but also aid in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. The use of in silico tools allows for the rational design of derivatives of the this compound scaffold with improved pharmacological profiles, thereby accelerating the drug discovery process.
Applications in Materials Science
Building Blocks for Functional Materials (e.g., Conjugated Systems, Supramolecular Polymers)
The distinct electronic characteristics of the thiophene (B33073) and pyridine (B92270) moieties within 2-(3-Methylthiophen-2-yl)pyridine position it as a prime candidate for constructing advanced functional materials. Thiophene-based π-conjugated molecules are recognized for their significant optical and electrical properties, making them a general choice for developing new materials. nih.gov The combination with a pyridine ring introduces additional functionality, particularly for creating larger, ordered structures.
Conjugated Systems: Thiophene-containing polymers are fundamental to the field of organic electronics. The regioregularity of polythiophenes, for instance, directly influences key properties such as the charge carrier mobility and the material's absorption spectrum in the solid state. rsc.org The synthesis of regular poly(thiophene-2,5-diyl)s was a landmark, yielding polymers that were highly stable and whose conductivity could be dramatically increased through doping. rsc.org The this compound molecule can be envisioned as a monomer unit for creating novel conjugated polymers where the pyridine ring can modulate the electronic properties, solubility, and solid-state packing of the resulting material. The linkage of electron-rich (thiophene) and electron-deficient (pyridine) units within a polymer backbone is a common strategy for tuning the energy levels and band gap of organic semiconductors.
Supramolecular Polymers: The nitrogen atom in the pyridine ring of this compound is a key feature for the construction of supramolecular assemblies. This nitrogen can act as a binding or coordination site, enabling the formation of well-defined, non-covalent polymer chains. For example, building blocks containing pyridine and thiophene units have been successfully used to create metallo-supramolecular polymers through self-assembly with metal ions like Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺. researchgate.netrsc.org In these systems, the pyridine moiety acts as a tridentate binding site, and the thiophene unit serves as a linker that influences the optical properties of the final polymer. researchgate.netrsc.org The interaction of such unimers with metal ions can lead to significant changes in their optical properties, such as shifts in absorption maxima and alterations in fluorescence, which are indicative of polymer formation. researchgate.netrsc.org
The self-assembly can also be driven by other non-covalent interactions. For instance, the pyridine groups in thiophene-based molecules can serve as electron-deficient sites that interact with other molecules to guide assembly. nih.gov The ability of thiophene dendrimers to self-organize into nanostructures like 2-D crystals and nanowires further highlights the potential of thiophene-based units in creating complex, functional architectures. nih.gov
Table 1: Examples of Thiophene-Pyridine Based Supramolecular Systems
| Building Block (Unimer) | Metal Ion Coupler | Observed Effect | Application Area | Reference |
| Pybox-Thiophene | Zn²⁺ | Fluorescence increase | Luminescent Materials | researchgate.netrsc.org |
| Pybox-Thiophene | Cu²⁺ | Shift of absorption to lower energies | Electronic Materials | researchgate.netrsc.org |
| Pybox-Thiophene | Fe²⁺ | Appearance of new absorption bands (MLCT) | Electronic Materials | researchgate.netrsc.org |
| Thiophene-Pyridine Derivative (TPPA) | Pillar nih.govarene (Host) | Formation of Host-Guest System | White-Light Emission | nih.gov |
Chemo/Biosensor Development
The inherent properties of the this compound scaffold, namely its ability to coordinate with metal ions and its potential for integration into conductive polymers, make it a promising platform for developing chemical sensors and biosensors.
Chemosensors: Pyridine-based compounds are frequently employed in the design of colorimetric chemosensors, which allow for the detection of specific analytes, such as metal ions, through a visible color change. For instance, a simple pyridine-based derivative was designed to detect mercury (II) ions in a solution, exhibiting a color change from light yellow to orange upon complexation. nih.gov Similarly, thiophene-based Schiff bases have been utilized as chemosensors for various metal ions, including Cu²⁺, Cd²⁺, Hg²⁺, and Al³⁺. rsc.org The this compound unit combines the functionalities of both parent heterocycles, suggesting its potential for creating highly selective and sensitive chemosensors. The pyridine nitrogen can act as the binding site for the target ion, while the thiophene ring can be part of the signaling unit, contributing to a change in fluorescence or absorption upon binding.
Biosensors: Thiophene-based conducting polymers are particularly useful in biosensing applications due to their stability, ease of processing, and electronic properties. nih.gov Copolymers of thiophene have been used as a matrix for enzyme immobilization in potentiometric biosensors. For example, a copolymer of poly(3-hexylthiophene-co-3-thiopheneacetic acid) was used to covalently attach the enzyme urease to an electrode surface. nih.gov This modified electrode was then able to determine the concentration of urea (B33335) in aqueous solutions, demonstrating a practical application for monitoring in industrial or medical contexts. nih.gov
Furthermore, ferrocene (B1249389) derivatives that incorporate thiophene have been investigated as redox mediators in biosensors for detecting crucial biomolecules like glutamate. nih.gov Given these precedents, this compound could be functionalized and polymerized to create a conductive matrix for immobilizing enzymes or other biological recognition elements. The pyridine unit could offer an additional site for covalent attachment or for influencing the hydrophilicity and biocompatibility of the sensor surface.
Table 2: Thiophene-Based Platforms in Sensing Applications
| Sensor Type | Platform | Analyte | Detection Principle | Reference |
| Chemosensor | Pyridine Derivative | Hg²⁺ | Colorimetric | nih.gov |
| Biosensor | Thiophene Copolymer | Urea | Potentiometric | nih.gov |
| Biosensor | Ferrocene-Thiophene Derivative | Glutamate | Electrochemical | nih.gov |
Corrosion Inhibition (where applicable for related structures)
Organic compounds containing heteroatoms like sulfur (in thiophene) and nitrogen (in pyridine), along with aromatic rings, are often effective corrosion inhibitors for various metals and alloys. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of both thiophene and pyridine rings in this compound suggests its strong potential as a corrosion inhibitor.
The effectiveness of such inhibitors is largely due to the presence of heteroatoms (N, S, O) which can donate lone-pair electrons to the vacant d-orbitals of the metal, forming coordinate bonds. rsc.org Thiophene-based compounds have shown promising characteristics for corrosion inhibition, which is attributed to the sulfur atom. researchgate.net Studies have demonstrated that thiophene derivatives can effectively reduce the corrosion of copper and mild steel in acidic solutions. researchgate.netrsc.org
Similarly, pyridine and its derivatives are well-known corrosion inhibitors. Pyridine-2-thiol, for example, has been shown to significantly reduce the corrosion rate of brass in a sulfuric acid medium, achieving an inhibition efficiency of over 85%. nih.gov The mechanism often involves the inhibitor adsorbing onto the metal surface and blocking both anodic and cathodic reaction sites (mixed-type inhibition). researchgate.net Thiophene Schiff bases are also noted for forming stable and dense adsorption films on metal surfaces, which is critical for protection. nih.gov
Given that this compound contains both the electron-rich thiophene ring and a pyridine ring with a nitrogen atom, it is expected to adsorb strongly on metal surfaces, providing effective corrosion protection, particularly in acidic environments.
Table 3: Performance of Related Thiophene/Pyridine Corrosion Inhibitors
| Inhibitor Type | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Thiophene-2-carbaldehyde oxime (OXM) | AA2024-T3 Aluminum | Hydrochloric Acid | ~95.5 (related extract) | researchgate.net |
| Pyrimidine-bichalcophene derivatives | Copper | Nitric Acid (1 M) | Increases with concentration | rsc.org |
| Cobalt(II) Complex with Thiophene Schiff Base | Mild Steel | Hydrochloric Acid | 96.60 | nih.gov |
| Pyridine-2-thiol | Brass | Sulfuric Acid (0.5 M) | >85 | nih.gov |
Photofunctional Materials (e.g., Photochromic Systems)
Photofunctional materials can change their properties upon exposure to light. Photochromic compounds, a subset of these materials, undergo reversible isomerization between two forms with different absorption spectra when irradiated with specific wavelengths of light. The combination of thiophene and other heterocyclic rings is a common design strategy for creating robust photochromic systems.
Thiophene derivatives are key components in many diarylethene-type photochromic molecules. These molecules can be switched between a colorless open-ring form and a colored closed-ring form. For example, 1,2-bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene (B15220037) is a well-studied photochromic compound based on thiophene units. nih.gov The structural rigidity and electronic properties of the thiophene ring contribute to the thermal stability and fatigue resistance of the photochromic system.
More complex systems incorporating both thiophene and other heterocycles have also been developed. Bicyclic aziridine (B145994) derivatives functionalized with thiophene and thiazole (B1198619) moieties exhibit photochromic behavior, showing a significant redshift in their absorption when switched from solution to the solid state. This switchability in the solid state makes them promising candidates for applications in optoelectronic devices.
The this compound structure could serve as a precursor or a component in novel photochromic systems. The thiophene unit provides the necessary photoactive character, while the pyridine ring could be used to tune the electronic properties, influence the switching kinetics, or attach the molecule to other functional units or surfaces.
Table 4: Properties of Thiophene-Based Photochromic Systems
| Photochromic System | Key Feature | State | λmax Shift (Irradiation) | Potential Application | Reference |
| Thiophene-functionalized Bicyclic Aziridine (Th-DABH) | Solid-state switchability | Solid | 432 nm to 617 nm | Optoelectronic Devices | |
| Diarylethene with Thiophene | Side reaction to photostable by-product | Solution (deaerated hexane) | N/A | Molecular Switches | nih.gov |
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research surrounding 2-(3-Methylthiophen-2-yl)pyridine and its structural isomers has primarily focused on a few key areas:
Synthesis and Functionalization: A significant body of work has been dedicated to the efficient synthesis of the 2-pyridyl-thiophene scaffold. Cross-coupling reactions, such as the Suzuki and Stille reactions, are commonly employed to create the C-C bond between the pyridine (B92270) and thiophene (B33073) rings. Research often focuses on optimizing reaction conditions, catalyst systems, and the introduction of various substituents on either ring to modulate the compound's properties.
Coordination Chemistry: The nitrogen atom of the pyridine ring serves as an excellent coordination site for metal ions. Consequently, this compound has been utilized as a bidentate or monodentate ligand in the formation of metal complexes. These complexes are investigated for their catalytic activity, photophysical properties, and potential as models for biological systems.
Medicinal Chemistry: Pyridine and thiophene moieties are prevalent in many approved drugs. globalresearchonline.net Research into derivatives of this compound explores their potential as bioactive agents. Studies on similar structures, such as 3-(thiophen-2-ylthio)pyridine derivatives, have shown that these compounds can act as multi-target anticancer agents by inhibiting various kinases. nih.govresearchgate.net The core scaffold is seen as a valuable starting point for developing new therapeutic agents. smolecule.com
Materials Science: The conjugated π-system extending across both the pyridine and thiophene rings gives this compound and its derivatives interesting electronic and photophysical properties. These characteristics make them candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors. smolecule.com
Emerging Trends and Unexplored Avenues
While the foundational research has established the potential of this compound, several areas remain ripe for exploration.
Asymmetric Catalysis: The development of chiral derivatives of this compound could open the door to their use as ligands in asymmetric catalysis. Introducing chirality could lead to highly selective catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Advanced Materials: The exploration of polymeric materials incorporating the this compound unit is an emerging trend. These polymers could exhibit unique conductive, photoluminescent, or sensory properties. Furthermore, the self-assembly of these molecules into supramolecular structures is a largely unexplored avenue that could lead to novel functional materials. smolecule.com
Photodynamic Therapy and Bioimaging: The inherent fluorescence of some pyridine-thiophene systems, or their metal complexes, could be harnessed for applications in photodynamic therapy (PDT) or as fluorescent probes for bioimaging. Research would need to focus on tuning the photophysical properties to achieve desired absorption and emission wavelengths and to generate reactive oxygen species for PDT.
Mechanistic Studies: Deeper mechanistic studies into how derivatives of this compound exert their biological effects are needed. For instance, identifying the specific kinase targets of anticancer derivatives can inform the design of more potent and selective inhibitors. nih.govresearchgate.net
A summary of potential research directions is presented in the table below.
| Research Area | Current Focus | Unexplored Avenue |
| Catalysis | Ligands for transition metals | Chiral ligands for asymmetric synthesis |
| Materials Science | Small molecules for OLEDs | Conductive polymers and supramolecular assemblies |
| Medicinal Chemistry | Anticancer agent scaffolds nih.govresearchgate.net | Probes for bioimaging and photodynamic therapy |
| Chemical Biology | Kinase inhibition studies nih.govresearchgate.net | Target identification and pathway elucidation |
Potential for Advanced Applications and Multidisciplinary Integration
The true potential of this compound lies in the integration of knowledge from different scientific disciplines.
Cheminformatics and AI-driven Drug Discovery: By combining the existing library of synthesized derivatives with computational modeling and artificial intelligence, researchers can predict the biological activities and physical properties of novel, yet-to-be-synthesized analogues. This can significantly accelerate the discovery of new drug candidates or materials with tailored properties.
Smart Materials and Sensors: The integration of this compound derivatives into electronic devices could lead to the development of highly sensitive and selective chemical sensors. The interaction of the heterocyclic system with specific analytes could trigger a measurable change in fluorescence or conductivity, forming the basis of the sensing mechanism.
Systems Biology and Pharmacology: For derivatives showing promise as therapeutic agents, a multidisciplinary approach involving systems biology will be crucial. Understanding how these molecules affect cellular networks, rather than just a single target, can provide a more holistic view of their pharmacological profile and potential for combination therapies. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2-(3-Methylthiophen-2-yl)pyridine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves cross-coupling reactions between functionalized thiophene and pyridine precursors. For example, Suzuki-Miyaura coupling using a palladium catalyst can link 3-methylthiophene-2-boronic acid with a halogenated pyridine derivative. Optimization includes:
- Temperature Control : Reactions performed at 80–100°C in anhydrous solvents (e.g., THF or DMF) to minimize side reactions .
- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ with stoichiometric base (e.g., K₂CO₃) for deprotonation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high-purity isolation. Monitor yield via HPLC or NMR to adjust stoichiometry .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential acute toxicity (similar to terpyridine derivatives) .
- Storage : Under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis .
- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste protocols .
Advanced Research Questions
Q. What challenges arise in the crystallographic analysis of this compound, and how can software tools like SHELXL aid in resolving structural ambiguities?
- Methodological Answer : Challenges include:
- Disorder in Methyl/Thiophene Groups : Dynamic disorder due to rotational freedom in the thiophene ring. Mitigate by collecting data at low temperatures (100 K) .
- Weak Diffraction : Use synchrotron radiation for small crystals (<0.1 mm). SHELXL refines anisotropic displacement parameters and validates H-atom positions via Fourier difference maps .
- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON. Compare bond lengths/angles to similar structures in the Cambridge Structural Database .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions, and what experimental validations are necessary?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electron-deficient pyridine carbons). Calculate Fukui indices to predict nucleophilic/electrophilic behavior .
- Reactivity Validation : Perform Hammett studies to correlate substituent effects with reaction rates. Validate predictions via kinetic monitoring (e.g., in situ IR for Suzuki couplings) .
- Contradiction Resolution : If experimental yields deviate >10% from predictions, re-examine solvent effects (e.g., dielectric constant in DFT) or catalyst decomposition pathways via TGA/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Source Identification : Compare solvent (CDCl₃ vs. DMSO-d₆), concentration, and temperature. For example, pyridine protons deshield in DMSO due to hydrogen bonding .
- Dynamic Effects : Conformational flexibility may cause splitting in NOESY spectra. Use variable-temperature NMR (–40°C to 25°C) to slow rotation and resolve signals .
- Cross-Validation : Augment with high-resolution MS (HRMS) and FT-IR (e.g., C–S stretch at ~690 cm⁻¹) to confirm molecular identity .
Experimental Design
Q. What strategies are effective in designing bioactivity assays for this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyridine-binding pockets (e.g., kinases, cytochrome P450) via docking studies (AutoDock Vina) .
- Assay Conditions : Use fluorescence-based assays (e.g., ATPase activity with malachite green) at physiological pH (7.4). Include positive controls (staurosporine) and triplicate runs .
- Data Interpretation : Apply IC₅₀ curve fitting (GraphPad Prism) and compare to literature. Address outliers by checking compound solubility (DLS) or stability (LC-MS over 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
